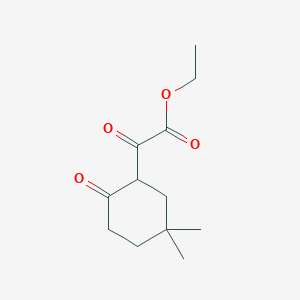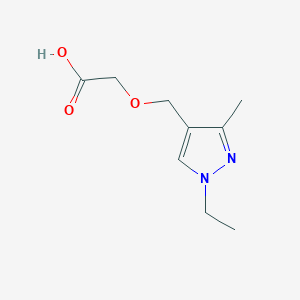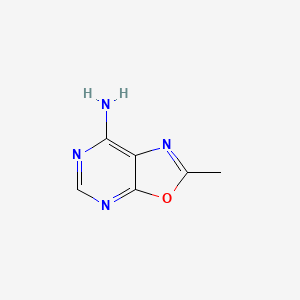![molecular formula C18H22F3N3O3S B12946319 Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-[(trifluoromethyl)thio]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12946319.png)
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-[(trifluoromethyl)thio]phenyl]-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-[(trifluoromethyl)thio]phenyl]-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of imidazopyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the trifluoromethylthio group and the imidazopyrazine core makes this compound particularly interesting for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyrazine derivatives typically involves multicomponent reactions (MCRs) that are efficient and atom-economical. One common method involves the use of iodine as a catalyst in a one-pot three-component condensation reaction. This reaction involves an aryl aldehyde, 2-aminopyridine or 2-aminopyrazine, and tert-butyl isocyanide, resulting in the formation of imidazopyrazine derivatives .
Industrial Production Methods
Industrial production methods for such compounds often rely on scalable and cost-effective synthetic routes. The use of iodine as a catalyst offers a cost-effective method for the synthesis of imidazo[1,5-a]pyrazine derivatives at room temperature, which simplifies the workup process and provides good yields .
Analyse Des Réactions Chimiques
Types of Reactions
Imidazo[1,5-a]pyrazine derivatives can undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the imidazopyrazine core, leading to different derivatives.
Substitution: Substitution reactions, especially involving the trifluoromethylthio group, can lead to a variety of products.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium acetate, and tert-butyl isocyanide. Reaction conditions often involve room temperature or slightly elevated temperatures to ensure efficient conversion .
Major Products
The major products formed from these reactions are typically imidazopyrazine derivatives with various functional groups that enhance their biological activity and chemical properties .
Applications De Recherche Scientifique
Imidazo[1,5-a]pyrazine derivatives have a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of imidazo[1,5-a]pyrazine derivatives involves their interaction with various molecular targets and pathways. These compounds can inhibit specific enzymes or receptors, leading to their biological effects. For example, some derivatives have shown kinase inhibitory activity, which is crucial for their anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyrazine: Another class of imidazopyrazines with similar biological activities.
Imidazo[1,5-a]pyridine: Known for their use in agrochemicals and pharmaceuticals.
Uniqueness
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-[(trifluoromethyl)thio]phenyl]-, 1,1-dimethylethyl ester is unique due to the presence of the trifluoromethylthio group, which enhances its biological activity and chemical stability. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C18H22F3N3O3S |
|---|---|
Poids moléculaire |
417.4 g/mol |
Nom IUPAC |
tert-butyl 3-oxo-2-[3-(trifluoromethylsulfanyl)phenyl]-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C18H22F3N3O3S/c1-17(2,3)27-16(26)22-7-8-23-13(10-22)11-24(15(23)25)12-5-4-6-14(9-12)28-18(19,20)21/h4-6,9,13H,7-8,10-11H2,1-3H3 |
Clé InChI |
CSTDJYYKYBCTKC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN2C(C1)CN(C2=O)C3=CC(=CC=C3)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2'-{[(6-Chloro-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B12946259.png)


![(S)-(4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B12946285.png)
![3-Bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one](/img/structure/B12946287.png)




![4-[4-[2-[4-[(4-Hydroxy-4-oxobutanoyl)amino]phenyl]pyrimidin-4-yl]anilino]-4-oxobutanoic acid](/img/structure/B12946315.png)

